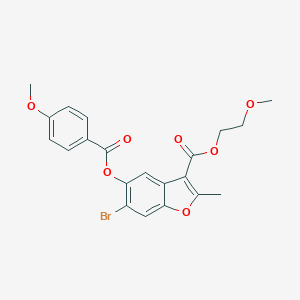

2-Methoxyethyl 6-bromo-5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Methoxyethyl 6-bromo-5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate” is a chemical compound with the molecular formula C21H19BrO7 . It’s available for purchase from various chemical suppliers.

Molecular Structure Analysis

The molecular structure of this compound consists of 21 carbon atoms, 19 hydrogen atoms, 1 bromine atom, and 7 oxygen atoms . The average mass is 463.275 Da, and the monoisotopic mass is 462.031403 Da .Applications De Recherche Scientifique

Antitumor Properties

2-Methoxyethyl 6-bromo-5-[(4-methoxybenzoyl)oxy]-2-methylbenzofuran-3-carboxylate: exhibits promising antitumor activity. Studies have shown that it is particularly effective against HepG2 liver cancer cells and MCF-7 breast cancer cells . Further investigations into its mechanism of action and potential clinical applications are warranted.

Antioxidant Activity

The compound demonstrates significant antioxidant properties. Its ability to scavenge free radicals and protect against oxidative stress makes it a potential candidate for therapeutic interventions related to oxidative damage .

ABTS Radical Scavenging

In vitro assays have revealed that this compound effectively scavenges ABTS radicals, indicating its potential as an antioxidant agent .

Hydrazine Derivatives

By reacting with hydrazine derivatives, the compound yields interesting products. For instance, it generates 4-[(1H-benzo[d]imidazol-2-yl)diazenyl]-1H-pyrazole-3,5-diamine .

Hydrogen Bonding and Docking Studies

Molecular docking simulations suggest that the compound interacts favorably with specific amino acid residues (Arg184 and Lys179) in binding pockets. These interactions contribute to its stability and potential bioactivity .

Cytotoxicity and Cell Lines

In cell viability assays, 2-Methoxyethyl 6-bromo-5-[(4-methoxybenzoyl)oxy]-2-methylbenzofuran-3-carboxylate exhibits strong cytotoxic effects against various cell lines, including HepG2, MCF-7, VERO (African green monkey kidney epithelial cells), and WI-38 (human lung fibroblasts) . Notably, it shows potent activity against HepG2 cells.

Propriétés

IUPAC Name |

2-methoxyethyl 6-bromo-5-(4-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrO7/c1-12-19(21(24)27-9-8-25-2)15-10-18(16(22)11-17(15)28-12)29-20(23)13-4-6-14(26-3)7-5-13/h4-7,10-11H,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLGRUISCFUCKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C3=CC=C(C=C3)OC)C(=O)OCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-dimethyl-2-methylene-N',N'-diphenylbicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B383524.png)

![Ethyl 2-[[2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383525.png)

![ethyl 2-{[({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B383526.png)

![N-allyl-2-imino-10-methyl-5-oxo-1-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B383527.png)

![N-Ethyl-6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B383529.png)

![1-(2-furylmethyl)-2-imino-5-oxo-N-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B383530.png)

![2-imino-10-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B383531.png)

![2-imino-10-methyl-1-[2-(morpholin-4-yl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbothioamide](/img/structure/B383533.png)

![1-butyl-N-cyclohexyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B383539.png)

![1-butyl-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B383541.png)

![7-Butyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B383542.png)

![1-sec-butyl-N-ethyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B383543.png)

![5,5'-bis(1-(2,4-dichlorophenyl)-2-[(4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone)](/img/structure/B383545.png)

![1-(2-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B383547.png)